molecular formula C18H14BrNO4 B14793962 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid

Cat. No.: B14793962
M. Wt: 388.2 g/mol
InChI Key: OJHAXHNJMZMRJP-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a benzyloxycarbonyl group, a bromine atom, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromine Atom: The bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with biological receptors, enzymes, and proteins, leading to various biological effects. The benzyloxycarbonyl group can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Oxooxazolidin-4-yl)acetic Acid Derivatives: These compounds also feature an acetic acid moiety and are used in the synthesis of β-branched peptides.

    Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one are similar in structure and are studied for their biological activities.

Uniqueness

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the benzyloxycarbonyl group, bromine atom, and indole moiety makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

2-(2-bromo-1-phenylmethoxycarbonylindol-3-yl)acetic acid

InChI

InChI=1S/C18H14BrNO4/c19-17-14(10-16(21)22)13-8-4-5-9-15(13)20(17)18(23)24-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22)

InChI Key

OJHAXHNJMZMRJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3C(=C2Br)CC(=O)O

Origin of Product

United States

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